molecular formula C11H13NO5S B8757090 (R)-(2-Oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

(R)-(2-Oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8757090
M. Wt: 271.29 g/mol
InChI Key: XZXRYNVWWTZADH-SECBINFHSA-N
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Description

(R)-(2-Oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

XZXRYNVWWTZADH-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COC(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-methylimidazole (360 ml, 4.5 mmol, 1.5 eq) is added to a cooled suspension of 4-(hydroxymethyl)-1,3-oxazolidin-2-one a90 (0.35 g, 3 mmol, 1 eq) in dichloromethane (20 ml). p-Toluenesulfonyl chloride a40 (0.63 g, 3.3 mmol, 1.1 eq) in dichloromethane (5 ml) is then added, dropwise. The mixture is stirred at 0° C. for 5 hours then at room temperature for 24 hours. The mixture is then quenched under vigorous stirring with 0.5 ml of water and taken up in chloroform (100 ml). The organic phase is washed with a saturated aqueous solution of sodium hydrogenocarbonate (2×25 ml), with a 1N solution of hydrochloric acid (2×25 ml), with brine, and is dried over magnesium sulfate. The organic layer is concentrated in vacuo to afford 0.61 g of (2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate a91 as a white solid.
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360 mL
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20 mL
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Synthesis routes and methods II

Procedure details

p-Toluenesulfonyl chloride (1.01 g, 0.0053 mole) was added to a stirred solution of 2-oxo-1,3-oxazolidin-4-methanol (0.619 g, 0.0053 mole) and 4-dimethylaminopyridine (1.30 g, 0.0106 mole) in 60 ml. methylene chloride at 0° C. under an atmosphere of nitrogen. After 1 hour at 0° C., 0.121 g. more p-toluenesulfonyl chloride was added and the reaction mixture was stirred at 0° C. for 30 min. and at 25° C. for 1 hour. The reaction solution was then washed with two 50 ml. portions of 1N aqueous hydrochloric acid solution, 50 ml. water, 50 ml. saturated aqueous sodium bicarbonate solution and 50 ml. saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated in vacuo to a white solid of the title compound (1.22 g, 85% yield). NMR (CDCl3): 2.45 (s, 3H); 3.87-4.54 (c, 5H); 6.18 (b, 1H); 7.3 (d, 2H); and 7.73 (d, 2H)ppm.
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1.01 g
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0.619 g
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1.3 g
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Yield
85%

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